2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-4-15-6-5-7-17(12-15)25-18(30)13-29-20(24)19(23(27-29)32-3)22-26-21(28-31-22)16-10-8-14(2)9-11-16/h5-12H,4,13,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCZCYUINHTHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the amino and acetamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide
- Key Differences :
- Oxadiazole substituent: 4-methoxyphenyl vs. 4-methylphenyl in the target compound.
- Acetamide group: 2-chlorobenzyl vs. 3-ethylphenyl.
- Impact: The methoxy group enhances solubility but may reduce metabolic stability compared to the methyl group.
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives
- Key Differences :
- Core structure: 1,2,4-triazole vs. pyrazole-oxadiazole hybrid.
- Substituent: Furan-2-yl vs. 4-methylphenyl.
- Impact :
Pharmacological Activity Comparison
Key Findings :
Hydroxyacetamide Derivatives
- Employs pyridine/zeolite catalysts under reflux, yielding 60–80% pure product.
- Zeolite enhances regioselectivity but complicates scalability.
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article reviews its synthesis, structural characteristics, and the biological mechanisms underlying its activity, particularly in the context of anticancer properties and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.54 g/mol. Its structure includes several functional groups that contribute to its biological activity:
| Feature | Description |
|---|---|
| Molecular Formula | C23H24N6O4S |
| Molecular Weight | 468.54 g/mol |
| Functional Groups | Amino group, oxadiazole ring, pyrazole moiety, acetamide group |
The presence of the oxadiazole and pyrazole rings is significant as these structures are often associated with various pharmacological effects.
Anticancer Properties
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit notable anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) by activating caspases and altering mitochondrial membrane potential .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reported IC50 values below 100 μM for several analogs, indicating significant cytotoxicity .
-
Mechanism of Action :
- Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through assays measuring phosphatidylserine translocation and caspase activation .
- Enzyme Interaction : The oxadiazole moiety may modulate key enzymes involved in cancer cell metabolism, enhancing its anticancer efficacy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases .
- Urease Inhibition : Studies have indicated moderate to strong urease inhibitory activity, which can be beneficial in managing conditions like urinary tract infections .
Study 1: Cytotoxicity Evaluation
In a comparative study involving various derivatives of oxadiazole and pyrazole compounds, the specific compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of approximately 36 μM. Morphological changes indicative of apoptosis were observed post-treatment .
Study 2: Enzyme Binding Affinity
Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), indicating its potential pharmacokinetic advantages by prolonging circulation time in the bloodstream .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
